

# physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

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## Compound of Interest

Compound Name: 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Cat. No.: B120950

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## A Comprehensive Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,5-Difluoro-4-(trifluoromethyl)bromobenzene** is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two fluorine atoms, a trifluoromethyl group, and a bromine atom, makes it a highly versatile and valuable synthetic building block. The presence of the trifluoromethyl (-CF<sub>3</sub>) group can enhance crucial properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the physical and chemical properties, synthetic applications, and safety considerations for this compound.

## Core Physical and Chemical Properties

The distinct properties of **3,5-Difluoro-4-(trifluoromethyl)bromobenzene** are central to its utility in chemical synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the bromine atom.

## Physical Data

The key physical properties are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source
CAS Number	156243-64-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> BrF <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	260.99 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless Liquid	<a href="#">[2]</a>
Boiling Point	187.1 ± 35.0 °C (at 760 Torr)	<a href="#">[2]</a>
Density	1.768 ± 0.06 g/cm <sup>3</sup> (at 20 °C)	<a href="#">[2]</a>
Flash Point	66.9 ± 25.9 °C	<a href="#">[2]</a>

## Chemical and Safety Data

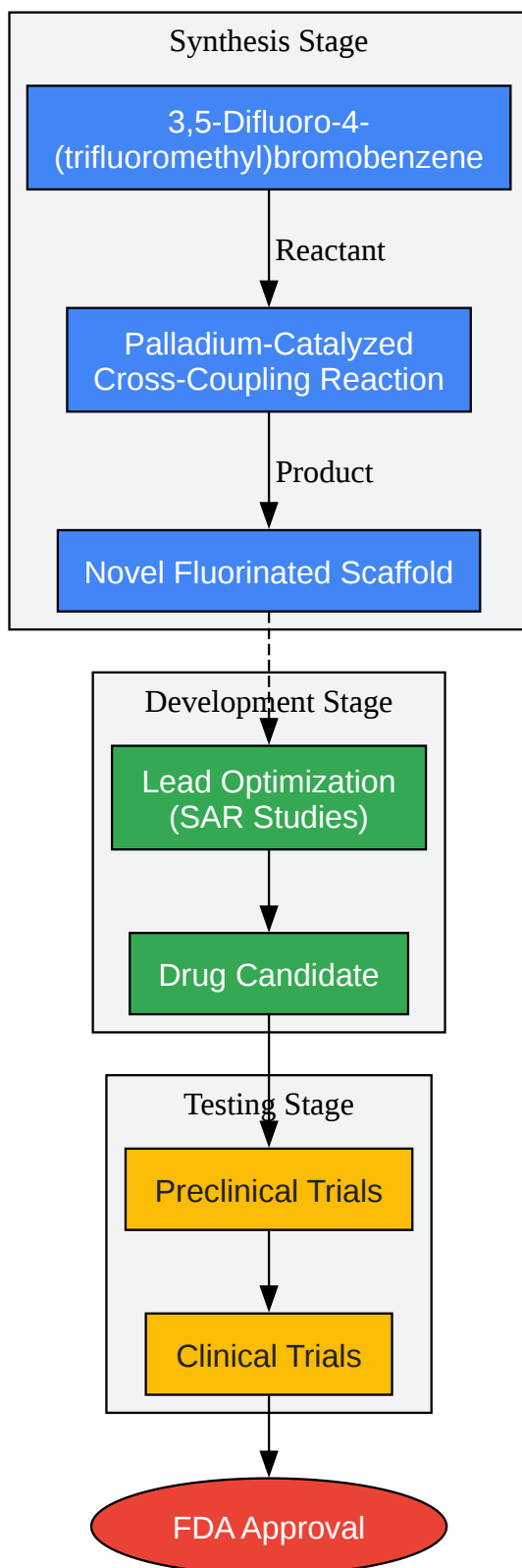
Property	Value	Source
IUPAC Name	1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzene	N/A
Solubility	Slightly soluble in water	<a href="#">[2]</a>
Storage	Store sealed in a dry place at room temperature	<a href="#">[2]</a>
InChI	InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H	<a href="#">[2]</a>

## Role in Drug Discovery and Development

Fluorinated compounds are integral to modern drug discovery, with over half of top-selling drug molecules containing fluorine.[\[3\]](#) The trifluoromethyl group, in particular, is a key pharmacophore found in numerous FDA-approved drugs.[\[4\]](#) **3,5-Difluoro-4-**

**(trifluoromethyl)bromobenzene** serves as a critical intermediate for introducing these desirable fluorinated motifs into complex molecules.

The bromine atom acts as a versatile functional handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of active pharmaceutical ingredient (API) synthesis.<sup>[5]</sup>



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*General workflow for utilizing the title compound in drug discovery.*

## Experimental Protocols and Reactivity

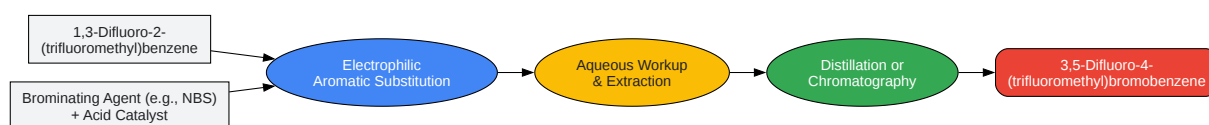
While a specific, detailed synthesis protocol for **3,5-Difluoro-4-(trifluoromethyl)bromobenzene** is not widely published, its preparation would logically follow established methods for the synthesis of similar polyhalogenated aromatic compounds.

## General Synthetic Approach

The synthesis likely involves the selective bromination of a 1,3-difluoro-2-(trifluoromethyl)benzene precursor. Electrophilic aromatic substitution is the key mechanism.

Hypothetical Synthesis Workflow:

- Starting Material: 1,3-difluoro-2-(trifluoromethyl)benzene.
- Brominating Agent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine ( $\text{Br}_2$ ).
- Catalyst/Solvent: An acid catalyst (e.g., sulfuric acid) or a Lewis acid in an appropriate solvent system.[6]
- Reaction Conditions: The reaction is typically run at controlled temperatures to ensure regioselectivity and minimize the formation of byproducts.[6]
- Workup and Purification: The reaction mixture is quenched, followed by extraction. The crude product is then purified, commonly using distillation or column chromatography to achieve high purity.



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*A plausible workflow for the synthesis of the title compound.*

## Key Reactions

As a synthetic intermediate, the compound's primary value lies in the reactivity of its C-Br bond.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions allow for the strategic attachment of diverse molecular fragments, making it a powerful tool for building complex molecular architectures.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3,5-Difluoro-4-(trifluoromethyl)bromobenzene** is not readily available. However, based on the data for structurally analogous compounds such as 1-Bromo-3,5-bis(trifluoromethyl)benzene and other brominated fluorotoluenes, the following precautions are strongly advised.<sup>[7]</sup>

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.<sup>[7]</sup>
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.<sup>[7]</sup>
- Fire Safety: The compound is a liquid with a flash point indicating it is combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., dry chemical, CO<sub>2</sub>).
- Health Hazards: Expected to cause skin and serious eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.<sup>[7][8]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.<sup>[7]</sup>

Always consult a comprehensive and compound-specific SDS before handling and perform a thorough risk assessment for any planned experimental work.

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